molecular formula C17H18ClN3O4S B565897 Rivaroxaban M6 CAS No. 936232-22-3

Rivaroxaban M6

Cat. No. B565897
CAS RN: 936232-22-3
M. Wt: 395.858
InChI Key: SHYGJDDTGJVQSP-ZDUSSCGKSA-N
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Description

Rivaroxaban is an oral anticoagulant that is the first available orally active direct inhibitor of factor Xa . It is used to treat and prevent deep venous thrombosis (DVT), a condition in which harmful blood clots form in the blood vessels of the legs .


Synthesis Analysis

Two new Rivaroxaban crystalline forms have been reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid . An efficient synthesis of rivaroxaban has been accomplished, which delivers a short synthetic sequence containing five successive reactions from 4-morpholinoaniline (3) and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (4) with an overall yield of 44% .


Molecular Structure Analysis

Rivaroxaban is a small-molecule oxazolidinone derivative . The molecular formula of Rivaroxaban is C19H18ClN3O5S and the molecular weight is 435.88 .


Chemical Reactions Analysis

Rivaroxaban is a novel oral anticoagulant (NOAC) drug. It has several FDA-approved and off-label clinical uses . The major analytical methodology for the determination of Rivaroxaban is reverse-phase HPLC coupled with UV detection and LC-MS/MS .


Physical And Chemical Properties Analysis

Two new Rivaroxaban crystalline forms are reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid .

Scientific Research Applications

Laboratory Assessment and Coagulation Monitoring

Rivaroxaban's predictable pharmacokinetics and pharmacodynamics facilitate fixed-dose regimens without the need for routine coagulation monitoring. However, in situations where assessment of rivaroxaban exposure is necessary, anti-Factor Xa chromogenic assays can be utilized, albeit with a consideration of the timing of blood sampling post-intake and the understanding that plasma levels do not directly indicate the intensity of anticoagulant activity (Samama et al., 2013).

Analytical Methods for Rivaroxaban

Research into the analytical methodologies for quantifying rivaroxaban concentration in various mediums highlights reverse-phase HPLC coupled with UV detection and LC-MS/MS as a predominant technique. This is particularly beneficial for plasma samples, with the literature providing a base for researchers to apply or modify methodologies for further studies (Reçber et al., 2020).

Pharmacologic Properties and Drug Interactions

The absorption of rivaroxaban is rapid, reaching maximum plasma concentration within 2-4 hours post-administration. Its high oral bioavailability (80-100%) and moderate pharmacokinetic variability make it an attractive subject for research into antithrombotic therapies. Studies suggest dosing regimens derived from pharmacologic data to balance efficacy and bleeding risk, highlighting the need for dose adjustments in patients with renal impairments (Kvasnička et al., 2017).

Rivaroxaban's Role in Venous Thromboembolism (VTE) Prevention

In orthopedic settings, rivaroxaban has demonstrated superior efficacy in preventing VTE post hip and knee replacement surgery compared to traditional anticoagulants like enoxaparin. The drug's safety profile, absence of significant cardiovascular or hepatic effects, and no statistically significant increase in major bleeding make it a focal point for ongoing research in antithrombotic therapy (Kwong, 2011).

Clinical Development and Dose Regimens

The development of rivaroxaban for various indications, including VTE prevention after surgery, treatment and secondary prevention of VTE, and stroke prevention in atrial fibrillation, has been guided by an extensive clinical development program. This program, incorporating phase II trials and pharmacokinetic models, supports the selection of once-daily regimens for most approved clinical indications, emphasizing the tailored approach to dosing frequency across different applications (Kubitza et al., 2016).

Safety And Hazards

Rivaroxaban may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Future Directions

Rivaroxaban has been approved for use in several thromboembolic disorders, such as the prevention of stroke and systemic embolism in adults with non-valvular atrial fibrillation and the prevention of recurrent deep vein thrombosis and pulmonary embolism in adult patients . The extensive clinical-development programme, which will enroll over 65,000 patients, is reviewed and covers the four completed studies for VTE prevention after elective hip or knee replacement; the completed and ongoing VTE treatment studies; and the three ongoing studies for stroke prevention in patients with atrial fibrillation, prevention of recurrent events in acute coronary syndromes and VTE prevention in patients with an acute medical illness .

properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYGJDDTGJVQSP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivaroxaban M6

CAS RN

936232-22-3
Record name 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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